![molecular formula C21H25N3O3 B2859560 1-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(p-tolyl)urea CAS No. 1170294-39-9](/img/structure/B2859560.png)
1-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(p-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(p-tolyl)urea is a synthetic organic compound that belongs to the class of oxazepine derivatives This compound is characterized by its complex structure, which includes a benzo-oxazepine core, an ethyl group, and a p-tolyl urea moiety
Preparation Methods
The synthesis of 1-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(p-tolyl)urea typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Benzo-oxazepine Core: The initial step involves the cyclization of appropriate precursors to form the benzo-oxazepine core. This can be achieved through a condensation reaction between an amine and a carbonyl compound under acidic or basic conditions.
Introduction of the Ethyl and Dimethyl Groups: The ethyl and dimethyl groups are introduced through alkylation reactions. These reactions are typically carried out using alkyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Formation of the p-Tolyl Urea Moiety: The final step involves the reaction of the benzo-oxazepine intermediate with p-tolyl isocyanate to form the desired urea derivative. This reaction is usually carried out under mild conditions, such as room temperature, to ensure high yield and purity.
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield, reduce costs, and ensure scalability.
Chemical Reactions Analysis
1-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(p-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions may include hydroxylated derivatives or cleavage products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions may lead to the formation of reduced derivatives with altered functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring. Common reagents for substitution reactions include halogens, nitrating agents, and sulfonating agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules. It can be used as a building block for the development of new materials and catalysts.
Biology: The compound has shown potential as a bioactive molecule with various biological activities. It may be studied for its effects on cellular processes, enzyme inhibition, and receptor binding.
Medicine: Due to its potential biological activities, the compound may be explored for its therapeutic applications. It could be investigated as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound’s chemical properties make it suitable for use in industrial applications, such as the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(p-tolyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: The compound may inhibit the activity of specific enzymes by binding to their active sites. This can lead to the modulation of biochemical pathways and cellular processes.
Receptor Binding: The compound may interact with cellular receptors, leading to the activation or inhibition of signaling pathways. This can result in various physiological effects, depending on the receptor type and tissue distribution.
Molecular Pathways: The compound may influence molecular pathways involved in cell growth, differentiation, and apoptosis. These effects can be studied to understand the compound’s potential therapeutic applications.
Comparison with Similar Compounds
1-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(p-tolyl)urea can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
Benzo-oxazepine Derivatives: Compounds with a similar benzo-oxazepine core but different substituents. These compounds may have different chemical and biological properties.
Urea Derivatives: Compounds with a urea moiety but different aromatic or aliphatic groups. These compounds may exhibit different reactivity and applications.
Ethyl and Dimethyl Substituted Compounds: Compounds with similar alkyl substituents but different core structures. These compounds may have varying degrees of stability and activity.
The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-5-24-17-12-16(10-11-18(17)27-13-21(3,4)19(24)25)23-20(26)22-15-8-6-14(2)7-9-15/h6-12H,5,13H2,1-4H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLVTWAMKJYEJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)NC(=O)NC3=CC=C(C=C3)C)OCC(C1=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
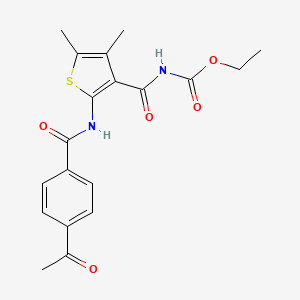
![8-ethyl-1-(3-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2859479.png)
![6-[5-(2-Bromobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2859480.png)
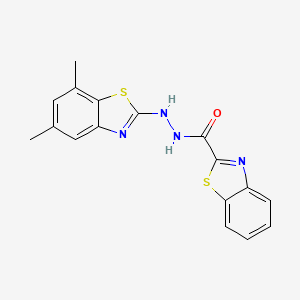
![3-(2-ethoxyethyl)-8-(2-fluorophenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2859485.png)
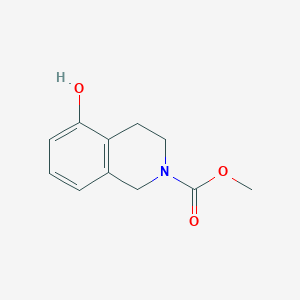
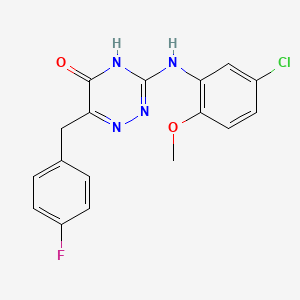

![N-(4-bromophenyl)-2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide](/img/structure/B2859489.png)
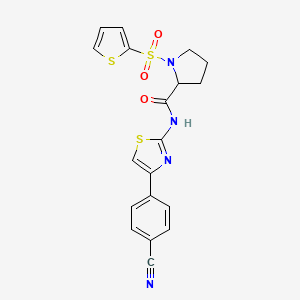
![4-methoxy-N-{3-[5-methyl-1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2859493.png)
![N-cyclopentyl-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2859495.png)
![1-[3-[(4-Methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2859496.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2859497.png)
